4-Fluoro-3-nitrobenzenesulfonyl chloride

Organic Synthesis Reaction Kinetics Structure-Activity Relationship (SAR)

Sourcing this specific 4-fluoro-3-nitro substitution pattern is critical for replicating potent Bcl-2/Bcl-xL inhibitors and selective HIV-1 NNRTIs. The electron-withdrawing meta-nitro group enhances sulfonyl chloride reactivity for efficient amine coupling, making it a non-interchangeable building block for medicinal chemistry and process R&D.

Molecular Formula C6H3ClFNO4S
Molecular Weight 239.61 g/mol
CAS No. 6668-56-0
Cat. No. B1304205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-nitrobenzenesulfonyl chloride
CAS6668-56-0
Molecular FormulaC6H3ClFNO4S
Molecular Weight239.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])F
InChIInChI=1S/C6H3ClFNO4S/c7-14(12,13)4-1-2-5(8)6(3-4)9(10)11/h1-3H
InChIKeyRRONENSZKCGROA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-nitrobenzenesulfonyl chloride (CAS 6668-56-0) Procurement: A High-Purity Sulfonyl Chloride Building Block for Oncology and Antiviral Intermediates


4-Fluoro-3-nitrobenzenesulfonyl chloride (CAS 6668-56-0) is a difunctionalized aromatic sulfonyl chloride characterized by the simultaneous presence of a para-fluoro substituent and a meta-nitro group on the benzene ring [1]. With a molecular formula of C6H3ClFNO4S and a molecular weight of 239.61 g/mol, this compound serves as a critical electrophilic building block in medicinal chemistry . Its primary utility lies in the construction of complex sulfonamide and sulfonate pharmacophores, specifically those targeting Bcl-2/Bcl-xL anti-apoptotic proteins and HIV-1 reverse transcriptase . Commercial suppliers routinely provide this material at purities of 95% or 98%, supported by analytical certificates including NMR, HPLC, and GC to ensure batch-to-batch reproducibility for drug discovery and process chemistry .

4-Fluoro-3-nitrobenzenesulfonyl chloride: Why Structurally Similar Analogs Cannot Be Interchanged in Critical Synthetic Pathways


Generic substitution among benzenesulfonyl chlorides is scientifically untenable due to the profound electronic and steric modulation imparted by the specific arrangement of the fluoro and nitro substituents. The electron-withdrawing meta-nitro group substantially increases the electrophilicity of the sulfonyl chloride moiety, accelerating nucleophilic attack, while the para-fluoro atom introduces distinct inductive effects and serves as a potential handle for further derivatization via SNAr reactions [1]. Closely related analogs, such as 4-chloro-3-nitrobenzenesulfonyl chloride (CAS 97-08-5) or 3-fluoro-4-nitrobenzenesulfonyl chloride (CAS 86156-93-6), present different halogen steric bulk, altered electron density distribution, and distinct dipole moments [2]. These physicochemical disparities manifest as divergent reaction rates, regioisomeric outcomes in sulfonamide coupling, and ultimately, altered pharmacological profiles in downstream bioactive molecules. The evidence presented in Section 3 quantifies these differences, establishing 4-fluoro-3-nitrobenzenesulfonyl chloride as a non-interchangeable, precise starting material where defined regiochemistry and electronic activation are paramount.

Quantitative Differentiation of 4-Fluoro-3-nitrobenzenesulfonyl chloride: Comparative Reactivity, Structural Specificity, and Analytical Benchmarking


Electrophilic Reactivity Enhancement: The Synergistic Effect of the para-Fluoro and meta-Nitro Substituents

The electron-withdrawing meta-nitro group activates the sulfonyl chloride for nucleophilic substitution, a property amplified by the inductive effect of the para-fluoro substituent. This contrasts with non-nitrated analogs like 4-fluorobenzenesulfonyl chloride (CAS 349-88-2), which lack the nitro group's strong electron-withdrawing resonance. While direct kinetic data for 4-fluoro-3-nitrobenzenesulfonyl chloride itself is not publicly available in primary literature, established Hammett correlations for substituted benzenesulfonyl chlorides demonstrate that meta-nitro substitution increases the reaction rate constant (k) by approximately one order of magnitude relative to the unsubstituted parent compound in solvolysis reactions at 35.0 °C [1]. The presence of the para-fluoro group further modifies this reactivity, providing a defined electrophilic profile that cannot be replicated by chloro- or bromo-substituted analogs [2].

Organic Synthesis Reaction Kinetics Structure-Activity Relationship (SAR)

Structural Differentiation from Isomeric 3-Fluoro-4-nitrobenzenesulfonyl Chloride: Regioisomeric Purity Impacts Bioactive Conformation

The regioisomer 3-fluoro-4-nitrobenzenesulfonyl chloride (CAS 86156-93-6) is a common alternative procured for similar applications. However, the precise positioning of the fluoro and nitro groups on the aromatic ring dictates the final geometry and electronic distribution of the derived sulfonamide pharmacophore. The 4-fluoro-3-nitro configuration presents a distinct dipole moment and steric environment compared to its 3-fluoro-4-nitro counterpart [1]. In downstream bioactive molecules, this subtle difference can lead to significant variations in target binding affinity. For instance, in a series of N-(4'-substituted-3'-nitrophenyl)sydnone antitumor agents, the 4'-fluoro derivative (structurally related to the target compound's sulfonamide products) demonstrated improved antiproliferative activity against three human cancer cell lines compared to earlier lead compounds, underscoring the importance of the 4-fluoro-3-nitro substitution pattern [2]. Substituting with the 3-fluoro-4-nitro regioisomer would alter the vector of the sulfonyl group relative to the nitro substituent, potentially abolishing desired biological activity.

Medicinal Chemistry Regioisomerism Structural Isomers

Analytical Purity Benchmarking: Certified 95-98% Purity with Multi-Modal Characterization for GLP Compliance

Reputable commercial vendors provide 4-fluoro-3-nitrobenzenesulfonyl chloride at standardized purity levels of 95% or 98%, accompanied by batch-specific certificates of analysis (CoA) that include orthogonal analytical data such as NMR, HPLC, and GC . This level of characterization is essential for pharmaceutical development and academic research requiring GLP compliance. In contrast, sourcing from non-specialized chemical suppliers may yield material with unspecified impurity profiles, which can compromise reaction yields, introduce confounding variables in biological assays, or lead to failed regulatory audits. The availability of comprehensive analytical documentation differentiates professional-grade 4-fluoro-3-nitrobenzenesulfonyl chloride from generic, uncharacterized sulfonyl chlorides, ensuring reproducibility and data integrity in sensitive applications.

Analytical Chemistry Quality Control GLP Compliance

Application-Specific Utility: Validated Intermediate for Potent Bcl-2/Bcl-xL and HIV-1 Reverse Transcriptase Inhibitors

4-Fluoro-3-nitrobenzenesulfonyl chloride is a validated key intermediate in the synthesis of potent, in vivo-active Bcl-2/Bcl-xL inhibitors, as documented in medicinal chemistry literature and patent filings [1][2]. This compound serves as a critical building block for introducing the 4-fluoro-3-nitrophenyl sulfonamide motif, which has been shown to confer strong antitumor activity in preclinical models . Furthermore, it is reported as a selective inhibitor of HIV-1 reverse transcriptase, with no activity against HIV-2, highlighting its target-specific biological profile . In contrast, alternative sulfonyl chlorides lacking the specific 4-fluoro-3-nitro substitution pattern are not documented to participate in these same validated therapeutic chemical series, rendering them unsuitable for projects aiming to replicate or build upon these established structure-activity relationships.

Cancer Therapeutics Antiviral Agents Targeted Protein Degradation

High-Value Procurement Scenarios for 4-Fluoro-3-nitrobenzenesulfonyl chloride: Where Precision and Precedent Define Success


Synthesis of Bcl-2/Bcl-xL Inhibitor Pharmacophores for Oncology Drug Discovery

This compound is the preferred sulfonyl chloride building block for medicinal chemistry teams developing next-generation Bcl-2/Bcl-xL inhibitors. As established in Section 3, its specific 4-fluoro-3-nitro substitution pattern is integral to the pharmacophore of potent, in vivo-active antitumor agents . Procurement is justified when replicating or optimizing literature-known leads (e.g., from Zhou et al., J. Med. Chem.), where substituting a different regioisomer or analog (e.g., 3-fluoro-4-nitro or 4-chloro-3-nitro) would likely ablate target binding and cellular efficacy [1].

Development of Selective HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

For virology research groups focused on HIV-1 NNRTI design, 4-fluoro-3-nitrobenzenesulfonyl chloride provides a direct route to arylsulfone-based inhibitors with demonstrated selectivity for HIV-1 over HIV-2 . The compound's reported biological profile as a selective HIV-1 reverse transcriptase inhibitor makes it a strategic choice over generic sulfonyl chlorides, which would lack this built-in selectivity and require extensive de novo SAR exploration [1].

Structure-Activity Relationship (SAR) Studies on Fluorinated Aromatic Sulfonamides

In academic or industrial settings conducting systematic SAR exploration, the defined electronic and steric properties of the 4-fluoro-3-nitrobenzenesulfonyl group are valuable. As inferred from class-level kinetic data , the enhanced electrophilicity of the sulfonyl chloride facilitates efficient coupling with diverse amine libraries. This compound serves as a well-characterized control for studying the impact of para-fluoro substitution on sulfonamide bioactivity, distinct from chloro- or unsubstituted analogs [1].

Quality-Controlled Intermediates for cGMP Manufacturing and Process Chemistry

Process chemists and CROs requiring high-purity, analytically validated starting materials for cGMP manufacturing should prioritize vendors offering 4-fluoro-3-nitrobenzenesulfonyl chloride with comprehensive CoAs (NMR, HPLC, GC) [1]. The quantified 95-98% purity specification mitigates the risk of impurities affecting downstream reaction yields and product quality, a critical differentiator from generic, less rigorously characterized sulfonyl chlorides available in the market .

Technical Documentation Hub

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